molecular formula C19H23N2O4P B587482 O-Benzyl Psilocybin-d4 CAS No. 1246817-39-9

O-Benzyl Psilocybin-d4

カタログ番号: B587482
CAS番号: 1246817-39-9
分子量: 378.4 g/mol
InChIキー: GKAIYZRUCXEQSP-AREBVXNXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

O-Benzyl Psilocybin-d4 is a deuterated analog of O-Benzyl Psilocybin, a compound structurally related to psilocybin, the psychoactive substance found in certain mushrooms. The deuterium atoms in this compound replace hydrogen atoms, making it useful for tracing and studying the metabolism and pharmacokinetics of O-Benzyl Psilocybin in biological systems .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of O-Benzyl Psilocybin-d4 involves several steps, starting from the precursor 4-hydroxyindole. The key steps include:

    Protection of the Hydroxyl Group: The hydroxyl group of 4-hydroxyindole is protected using a benzyl group to form 4-benzyloxyindole.

    Deuteration: The indole ring is then subjected to deuteration, replacing specific hydrogen atoms with deuterium.

    Phosphorylation: The deuterated intermediate undergoes phosphorylation to introduce the phosphate group, forming this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

化学反応の分析

Types of Reactions: O-Benzyl Psilocybin-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its precursor forms.

    Substitution: The benzyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products Formed:

科学的研究の応用

O-Benzyl Psilocybin-d4 has several scientific research applications:

作用機序

O-Benzyl Psilocybin-d4 exerts its effects through the following mechanisms:

類似化合物との比較

    Psilocybin: The non-deuterated analog, widely studied for its psychoactive properties.

    Psilocin: The active metabolite of psilocybin, responsible for its hallucinogenic effects.

    Lysergic Acid Diethylamide (LSD): Another well-known psychedelic compound with similar serotonin receptor agonism.

    N,N-Dimethyltryptamine (DMT): A naturally occurring psychedelic with rapid onset and short duration of action.

Uniqueness: O-Benzyl Psilocybin-d4 is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This isotopic labeling provides insights into the pharmacokinetics and biotransformation of psilocybin analogs, making it a valuable tool in both research and forensic applications .

生物活性

O-Benzyl Psilocybin-d4 is a chemically modified derivative of psilocin, which is the active metabolite of psilocybin, a naturally occurring psychedelic compound. This article provides a detailed overview of the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

1. Chemical Structure and Synthesis

This compound features a benzyl group added to the psilocin structure, enhancing its stability and potentially altering its pharmacological properties. The "d4" designation indicates the presence of deuterium atoms, which replace four hydrogen atoms in the molecule. This modification is crucial for tracing metabolic pathways in research settings.

The synthesis of this compound involves several steps, including:

  • Formation of the Benzyl Group : The introduction of the benzyl group enhances receptor binding affinity.
  • Deuteration : Replacing hydrogen with deuterium allows for unique mass signature identification in pharmacokinetic studies.

2. Biological Activity and Mechanism

This compound exhibits significant biological activity primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. Research indicates that compounds like this compound possess high affinity for multiple serotonin receptor subtypes, suggesting potential applications in treating psychiatric conditions such as depression and anxiety.

Table 1: Comparison of Binding Affinities

CompoundStructure ModificationBinding AffinityUnique Properties
This compoundBenzyl group + deuteriumHighEnhanced stability and traceability
PsilocybinPhosphate esterModeratePro-drug form requiring metabolic conversion
PsilocinNoneHighDirectly active but less stable
N-Benzyl PsilocinBenzyl group at nitrogenVariesPotentially different receptor selectivity

3. Pharmacokinetics

Pharmacokinetic studies show that this compound retains significant activity at the 5-HT2A receptors while potentially exhibiting altered kinetics due to its structural modifications. The compound's metabolism is expected to mirror that of psilocin, where it undergoes rapid dephosphorylation in the body.

Key Pharmacokinetic Parameters:

  • Onset of Action : Approximately 20–40 minutes after oral administration.
  • Half-Life : Estimated between 2.1 to 3.7 hours as psilocin.
  • Metabolism : Primarily occurs in the liver with metabolites including psilocin and various glucuronides.

4. Therapeutic Applications

Recent studies have highlighted the potential of psilocybin analogs, including this compound, for therapeutic use in treating various psychiatric disorders:

  • Depression : Clinical trials have shown that psychedelics can provide lasting relief from treatment-resistant depression.
  • Anxiety Disorders : Research suggests that psychedelics may help alleviate anxiety associated with terminal illness.
  • Substance Use Disorders : Early findings indicate efficacy in supporting recovery from addiction to substances like alcohol and nicotine.

5. Case Studies and Clinical Trials

Several clinical trials have investigated the efficacy of psilocybin and its analogs:

  • A study involving 200 participants demonstrated that a single high dose of psilocybin resulted in significant improvements in depressive symptoms lasting several weeks post-treatment
    2
    .
  • Another trial focused on patients with existential anxiety due to terminal illness reported lasting psychological benefits from a single dose of psilocybin .

特性

CAS番号

1246817-39-9

分子式

C19H23N2O4P

分子量

378.4 g/mol

IUPAC名

benzyl [3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-4-yl] hydrogen phosphate

InChI

InChI=1S/C19H23N2O4P/c1-21(2)12-11-16-13-20-17-9-6-10-18(19(16)17)25-26(22,23)24-14-15-7-4-3-5-8-15/h3-10,13,20H,11-12,14H2,1-2H3,(H,22,23)/i11D2,12D2

InChIキー

GKAIYZRUCXEQSP-AREBVXNXSA-N

SMILES

CN(C)CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)OCC3=CC=CC=C3

異性体SMILES

[2H]C([2H])(C1=CNC2=C1C(=CC=C2)OP(=O)(O)OCC3=CC=CC=C3)C([2H])([2H])N(C)C

正規SMILES

CN(C)CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)OCC3=CC=CC=C3

同義語

4-Benzyl-phosphoryl-N,N-dimethyltryptamine-d4;  Cy 39-d4;  O-Benzyl Indocybin-d4;  O-Benzyl Psilocybine-d4;  O-Benzyl-O-phosphoryl-4-hydroxy-N,N-dimethyltryptamine-d4;  Psilocine O-Benzyl Phosphate-d4; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。